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Compound of Interest

Compound Name: Fak-IN-17

Cat. No.: B12387589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of Fak-IN-17, a potent inhibitor of Focal Adhesion Kinase (FAK). The information

presented herein is intended to support further research and development of this compound as

a potential therapeutic agent.

Chemical Identity and Physicochemical Properties
Fak-IN-17, also referred to as compound A12 in the primary literature, is a diaminopyrimidine

derivative. Its fundamental chemical identifiers are summarized in the table below.[1] While

specific experimental data on solubility is not readily available, diaminopyrimidine derivatives

are generally known to be lipid-soluble.[2]
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Property Value Reference

IUPAC Name Not formally assigned

Molecular Formula C24H27ClN5O3P [1]

Molecular Weight 499.93 g/mol [1]

SMILES

ClC1=CN=C(NC2=CC=C(C(N

C3CCOCC3)=O)C=C2)N=C1N

C4=CC=CC=C4P(C)(C)=O

[1]

CAS Number Not available

Biological Activity and Potency
Fak-IN-17 is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase

implicated in cancer cell proliferation, survival, and migration. Its inhibitory activity has been

quantified against various cancer cell lines, demonstrating its potential as an anti-cancer agent.

Assay Cell Line IC50 (nM) Reference

FAK Enzymatic Assay -

Not explicitly stated

for A12, but

derivatives in the

same series show

nanomolar potency.

[1]

Cell Viability Assay
A549 (Human Lung

Carcinoma)
130 [1]

Cell Viability Assay

MDA-MB-231 (Human

Breast

Adenocarcinoma)

94 [1]

Kinase Selectivity and Pharmacological Profile
Preliminary evaluations have characterized Fak-IN-17 as a multi-kinase inhibitor.[1] This

suggests that while it potently inhibits FAK, it may also exert effects on other kinases, a factor
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to consider in its therapeutic application and potential off-target effects.

In Vitro Metabolic Stability
Fak-IN-17 has demonstrated favorable metabolic stability in in vitro assays.[1] This is a crucial

characteristic for a drug candidate, as it indicates a potentially longer half-life and sustained

therapeutic effect in vivo.

Cytochrome P450 (CYP) Inhibition
The compound has been shown to have weak inhibitory activity on cytochrome P450 isoforms.

[1] This is a desirable feature, as it suggests a lower likelihood of drug-drug interactions when

co-administered with other therapeutic agents that are metabolized by the CYP enzyme

system.

Mechanism of Action and Signaling Pathway
Fak-IN-17 exerts its biological effects by inhibiting the FAK signaling pathway. FAK is a central

node in integrin and growth factor receptor signaling, playing a critical role in cell adhesion,

proliferation, and survival.
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Prepare serial dilutions
of Fak-IN-17 in DMSO

Add diluted Fak-IN-17
to the wells

Add FAK enzyme, ATP,
and substrate to a 384-well plate

Incubate to allow
kinase reaction

Add detection reagents
(Europium-labeled antibody and XL665-labeled streptavidin)

Incubate to allow
antibody binding

Read HTRF signal on a
plate reader

Seed A549 or MDA-MB-231
cells in 96-well plates

Treat cells with varying
concentrations of Fak-IN-17

Incubate for a specified
period (e.g., 72 hours) Add MTT solution to each well Incubate to allow formazan

crystal formation
Add solubilization solution

(e.g., DMSO)
Measure absorbance at a

specific wavelength (e.g., 490 nm)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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